methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
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Description
Methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.47. The purity is usually 95%.
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Biological Activity
Methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate (CAS: 477872-77-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core, a pyrrole moiety, and a methoxy-substituted aniline group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of 342.41 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent acylation reactions. The synthetic pathway is crucial as it influences the purity and yield of the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the benzothiophene scaffold. For instance, derivatives containing the benzothiophene nucleus have shown promising results against various bacterial strains, including Staphylococcus aureus. A study reported that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains, indicating strong antibacterial activity .
Anticancer Properties
Research has indicated that compounds with similar structural features may inhibit epidermal growth factor receptor (EGFR) signaling pathways. This inhibition is significant in cancer therapy, particularly for tumors expressing mutant forms of EGFR. The ability of these compounds to induce ubiquitination and degradation of EGFR suggests a potential role in targeted cancer therapies .
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- EGFR Inhibition : By disrupting EGFR signaling, the compound may reduce tumor growth and proliferation.
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress-related damage.
Case Studies
A notable case study involved the evaluation of various analogs derived from benzothiophene in both in vitro and in vivo models. These studies demonstrated that modifications to the aniline substituent significantly impacted biological activity, with some analogs displaying enhanced potency against specific bacterial strains while maintaining low cytotoxicity towards human cells .
Data Summary
Properties
IUPAC Name |
methyl 3-[2-[2-(4-methoxyanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-15-11-9-14(10-12-15)24-22(27)20(26)17-7-5-13-25(17)19-16-6-3-4-8-18(16)31-21(19)23(28)30-2/h3-13H,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVDSWBUBPKYNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CN2C3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.